![molecular formula C28H23FN2OS B2462421 3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223967-07-4](/img/structure/B2462421.png)

3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

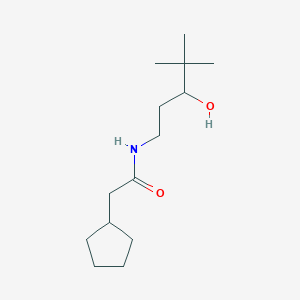

The compound “3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide” has a molecular formula of C28H23FN2OS . It is a chemical compound that can be obtained from various suppliers.

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C28H23FN2OS . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound .Scientific Research Applications

3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide has been extensively studied for its potential use in cancer research. It is a hypoxia marker that is used to identify areas of low oxygen in tumors. These areas of low oxygen are often more resistant to traditional cancer treatments, making them a target for new therapies. This compound has also been used to study the effects of hypoxia on tumor growth and metastasis.

Mechanism of Action

Target of Action

The primary target of this compound is the RET kinase . RET kinase is a key proto-oncogene that encodes a tyrosine kinase receptor, which is essential for the normal development of the brain and the peripheral sympathetic and parasympathetic nervous systems . Gain-of-function mutations in RET kinase are the main cause of the high aggressiveness and invasiveness of medullary thyroid cancer (MTC) .

Mode of Action

The compound acts as a selective inhibitor of the RET kinase . It was proposed as a potential RET inhibitor through a ligand-based virtual screening protocol . The compound interacts with the RET kinase, inhibiting its function and leading to changes in the cell’s behavior .

Biochemical Pathways

The inhibition of RET kinase affects the downstream signaling pathways that are involved in cell growth and differentiation . By inhibiting the RET kinase, the compound disrupts these pathways, potentially reducing the aggressiveness and invasiveness of MTC .

Pharmacokinetics

The compound’s effectiveness in inhibiting ret kinase suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The compound’s action results in the inhibition of RET kinase , leading to a decrease in the aggressiveness and invasiveness of MTC . In vitro evaluation of antiproliferative properties conducted on the particularly aggressive MTC cell line TT(C634R) identified this compound as a promising anticancer agent .

Advantages and Limitations for Lab Experiments

3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide has several advantages for use in cancer research. It is a highly specific marker for hypoxia, making it a valuable tool for identifying areas of low oxygen in tumors. It is also relatively easy to use and has minimal toxicity in animal models. However, there are some limitations to its use. This compound is a synthetic compound, which means that it can be expensive to produce. It also requires a high level of expertise in organic chemistry to synthesize.

Future Directions

There are several future directions for the use of 3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide in cancer research. One area of research is the development of new therapies that target hypoxic areas of tumors. This compound can be used to identify these areas, which can then be targeted with new therapies. Another area of research is the development of new imaging techniques that can be used to visualize hypoxic areas of tumors in real-time. This compound can be used as a marker for these techniques. Finally, this compound can be used to study the effects of hypoxia on other diseases, such as cardiovascular disease and stroke.

Synthesis Methods

3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The synthesis method for this compound is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis of this compound involves the reaction of 4-ethylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst. This reaction produces a key intermediate, which is then reacted with 2-phenylethylamine and 2-thiophenecarboxylic acid to produce this compound.

Properties

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23FN2OS/c1-2-18-8-10-20(11-9-18)25-23-17-31-24-13-12-21(29)16-22(24)26(23)33-27(25)28(32)30-15-14-19-6-4-3-5-7-19/h3-13,16-17H,2,14-15H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJILMJBHWALQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)

![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)

![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)